

# A Comprehensive Technical Guide to N- $\alpha$ -Benzyloxycarbonyl-sarcosine (Z-Sar-OH)

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## Compound of Interest

Compound Name: Z-Sar-OH

Cat. No.: B554275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -Benzyloxycarbonyl-sarcosine, commonly referred to as **Z-Sar-OH**. It covers its fundamental chemical properties, detailed synthesis and application protocols, and explores its potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

## Core Chemical Properties

**Z-Sar-OH** is a synthetic amino acid derivative. It is the N-methylated form of glycine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted reactions of the N-terminal amine.

## Quantitative Data Summary

The key quantitative properties of **Z-Sar-OH** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	39608-31-6	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	223.23 g/mol	[3][4]
Appearance	White to off-white solid	[4]
Melting Point	58-59 °C	
Solubility	Soluble in DMSO (100 mg/mL)	[4]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **Z-Sar-OH** and its primary application in solid-phase peptide synthesis (SPPS).

### Synthesis of N- $\alpha$ -Benzyloxycarbonyl-sarcosine (**Z-Sar-OH**)

This protocol describes the synthesis of **Z-Sar-OH** from sarcosine and benzyl chloroformate under basic conditions.

Materials:

- Sarcosine (N-methylglycine)
- 2 M Sodium hydroxide (NaOH) solution
- Benzyl chloroformate (Cbz-Cl)
- 4 M Sodium hydroxide (NaOH) solution

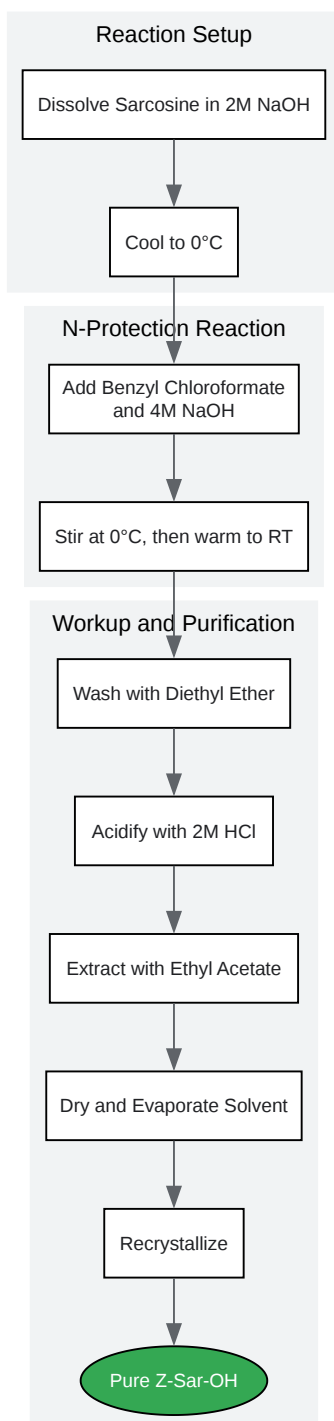
- Diethyl ether
- 2 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a flask, dissolve sarcosine (1.0 equivalent) in 2 M aqueous sodium hydroxide solution. Cool the solution to  $0^\circ\text{C}$  in an ice bath with continuous stirring.
- **Reaction:** While maintaining the temperature at  $0^\circ\text{C}$ , simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the reaction mixture alkaline.
- **Stirring:** After the addition is complete, continue stirring the mixture at  $0^\circ\text{C}$  for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
- **Extraction (1):** Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of **Z-Sar-OH** should form.
- **Extraction (2):** Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.
- **Drying and Evaporation:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **Z-Sar-OH** can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Workflow for the Synthesis of Z-Sar-OH



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Caption: A flowchart illustrating the key stages in the chemical synthesis of **Z-Sar-OH**.

## Incorporation of **Z-Sar-OH** in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling **Z-Sar-OH** to a growing peptide chain on a solid support using standard Fmoc-based chemistry.

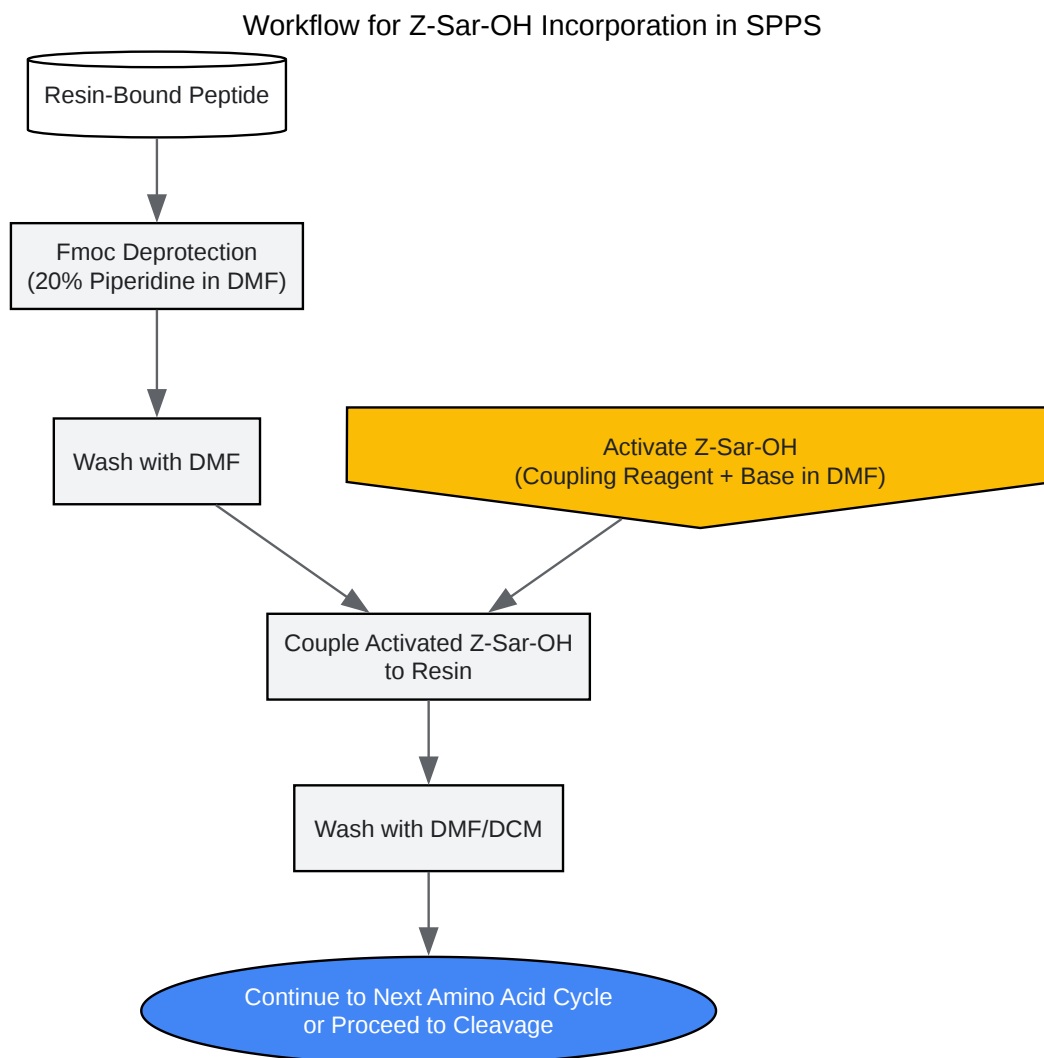
Materials:

- Resin with N-terminally deprotected peptide (e.g., Rink Amide or Wang resin)
- **Z-Sar-OH**
- Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Base (e.g., DIPEA or NMM)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Kaiser test kit or equivalent for monitoring coupling completion

Procedure:

- **Resin Preparation:** Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
- **Fmoc Deprotection (if applicable):** If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

- **Activation of Z-Sar-OH:** In a separate vial, dissolve **Z-Sar-OH** (typically 2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, of equal molarity to **Z-Sar-OH**) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to **Z-Sar-OH**) to the solution to activate the carboxylic acid.
- **Coupling Reaction:** Add the activated **Z-Sar-OH** solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.
- **Monitoring:** Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
- **Washing:** Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
- **Chain Elongation:** The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent amino acids.
- **Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid). The benzyloxycarbonyl (Z) group on the N-terminal sarcosine will also be cleaved under these strong acidic conditions.



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Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating **Z-Sar-OH**.

## Biological Activity and Signaling Pathways

While **Z-Sar-OH** is primarily a synthetic building block, its core structure, sarcosine (N-methylglycine), is a naturally occurring amino acid derivative with known biological roles. The

biological effects of peptides incorporating sarcosine, or of sarcosine itself, can provide context for the potential relevance of **Z-Sar-OH** in drug development and research.

## General Biological Context

Amino acid derivatives, including **Z-Sar-OH**, are utilized in research as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise[1][3][4]. The N-methylation of the peptide backbone, which can be achieved by incorporating sarcosine, is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drugs.

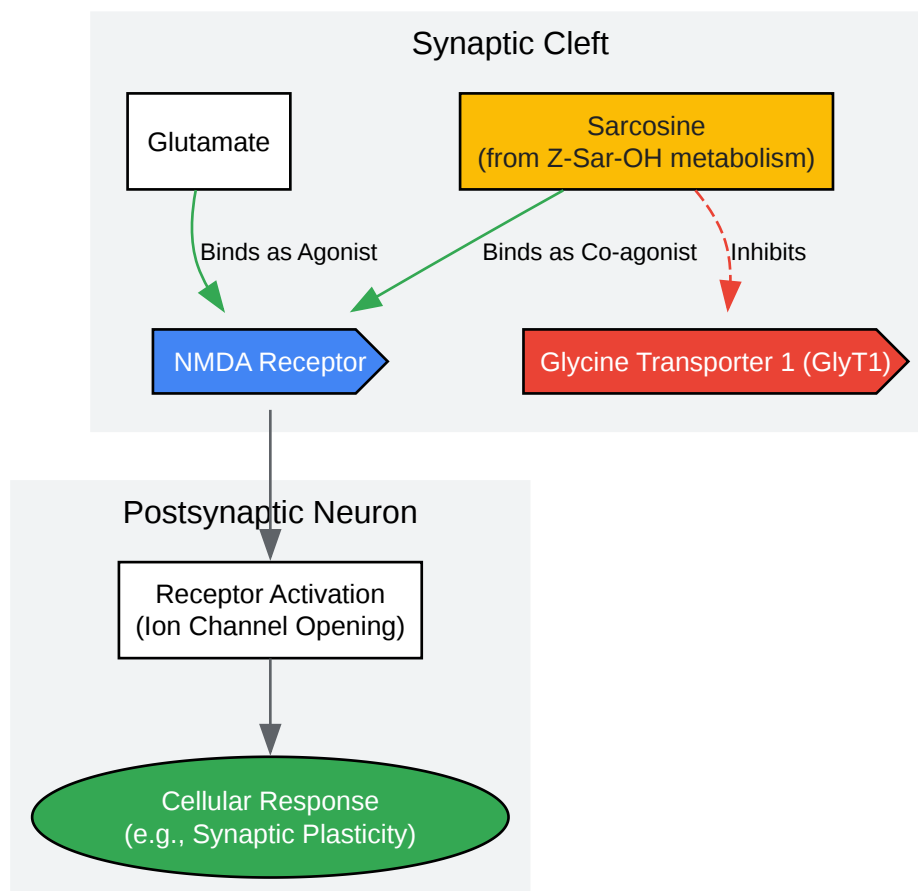
## Potential Signaling Pathway Involvement: The NMDA Receptor

The most well-documented signaling pathway involving sarcosine is its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

- **Co-agonist Activity:** Sarcosine acts as a co-agonist at the glycine-binding site of the NMDA receptor[5][6]. For the NMDA receptor to be activated, both the primary agonist, glutamate, and a co-agonist, either glycine or D-serine, must bind to their respective sites on the receptor complex. Sarcosine can fulfill the role of the co-agonist, thereby potentiating NMDA receptor function.
- **Glycine Transporter Inhibition:** In addition to its direct action on the receptor, sarcosine is also an inhibitor of the glycine transporter type 1 (GlyT1)[5]. By inhibiting the reuptake of glycine from the synaptic cleft, sarcosine increases the local concentration of glycine available to act on the NMDA receptor, further enhancing its activation.

Given that **Z-Sar-OH** is a protected form of sarcosine, it would not be expected to interact directly with the NMDA receptor in this form. However, peptides containing sarcosine, synthesized using **Z-Sar-OH**, could potentially be degraded in vivo to release sarcosine, which could then modulate NMDA receptor signaling. Furthermore, the development of peptide-based drugs targeting the central nervous system often incorporates N-methylated amino acids to improve their pharmacokinetic properties, making the understanding of sarcosine's neurological effects highly relevant.

## Potential Biological Role of Sarcosine at the NMDA Receptor



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Caption: A diagram illustrating the dual mechanism of sarcosine's action on the NMDA receptor.

## Conclusion

N- $\alpha$ -Benzyloxycarbonyl-sarcosine (**Z-Sar-OH**) is a key reagent in synthetic organic and medicinal chemistry, particularly in the field of peptide science. Its utility stems from the stable benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the N-methylated amino acid, sarcosine, into peptide sequences. While **Z-Sar-OH** itself is not directly bioactive, its parent molecule, sarcosine, has established roles in the central nervous system, primarily as a modulator of NMDA receptor activity. This technical guide provides researchers

and drug development professionals with the essential data and detailed protocols necessary for the effective synthesis and application of **Z-Sar-OH**, as well as a foundational understanding of its potential biological significance.

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